1,3-Diphenylisochromenylium tetrafluoroborate
Description
1,3-Diphenylisochromenylium tetrafluoroborate is a cationic aromatic compound featuring an isochromenylium core substituted with phenyl groups at the 1- and 3-positions, paired with a tetrafluoroborate (BF₄⁻) counterion. The tetrafluoroborate anion is widely used in ionic liquids and organic synthesis due to its stability, low nucleophilicity, and solubility in polar solvents .
Properties
CAS No. |
35096-85-6 |
|---|---|
Molecular Formula |
C21H15BF4O |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,3-diphenylisochromenylium;tetrafluoroborate |
InChI |
InChI=1S/C21H15O.BF4/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(22-20)17-11-5-2-6-12-17;2-1(3,4)5/h1-15H;/q+1;-1 |
InChI Key |
HTGCPIFSSBEHQQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=[O+]2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylisochromenylium tetrafluoroborate can be synthesized through a multi-step process involving the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) with continuous stirring and reflux . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of 1,3-Diphenylisochromenylium tetrafluoroborate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylisochromenylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,3-Diphenylisochromenylium tetrafluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1,3-Diphenylisochromenylium tetrafluoroborate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming stable complexes with various substrates, facilitating chemical transformations. The tetrafluoroborate anion plays a crucial role in stabilizing the cationic species and enhancing its reactivity .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Selected Tetrafluoroborate Salts
Key Observations:
- Cationic Structure : The isochromenylium cation’s aromaticity contrasts with the imidazolium (), phosphonium (), and benzodithiolylium () frameworks. This structural difference influences solubility, melting points, and intermolecular interactions.
- Thermal Stability : Imidazolium and phosphonium salts exhibit high thermal stability (critical for catalytic applications), while benzodithiolylium salts decompose near 150°C .
Table 2: Reactivity and Functional Comparisons
Key Observations:
- Counterion Role : The BF₄⁻ anion’s low nucleophilicity can hinder reactions requiring anion participation, as seen in imidazolinium salts . This suggests that 1,3-Diphenylisochromenylium BF₄⁻ may similarly rely on cation-driven reactivity.
- Catalytic Efficiency : Imidazolium salts enhance reaction rates via strong cation-substrate interactions . The isochromenylium cation’s planar structure might offer distinct selectivity in π-π interactions.
Solubility and Ionic Behavior
Ionic Liquids :
- Phosphonium and imidazolium BF₄⁻ salts exhibit low viscosity and high conductivity in solvents like acetonitrile .
Walden Product Analysis : Tetrabutylphosphonium BF₄⁻ shows significant ion association in solvents like THF, forming triple ions in low-dielectric media . This behavior is less likely in aromatic cations like isochromenylium due to delocalized charges.
Biological Activity
1,3-Diphenylisochromenylium tetrafluoroborate (CAS No. 35096-85-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
1,3-Diphenylisochromenylium tetrafluoroborate is characterized by the following chemical properties:
- Molecular Formula : CHBFO
- Molecular Weight : 372.15 g/mol
- IUPAC Name : 1,3-Diphenylisochromenylium tetrafluoroborate
The compound features a unique isoquinoline structure that contributes to its reactivity and potential biological interactions.
The biological activity of 1,3-diphenylisochromenylium tetrafluoroborate is hypothesized to involve several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : It potentially inhibits specific enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.
- Interaction with Cellular Targets : The tetrafluoroborate moiety may enhance the compound's solubility and interaction with cellular membranes, facilitating its uptake into cells.
Antimicrobial Activity
Research indicates that 1,3-diphenylisochromenylium tetrafluoroborate possesses antimicrobial properties. A study assessed its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical cancer) | 15 |
| A549 (Lung cancer) | 20 |
| MCF-7 (Breast cancer) | 25 |
The IC values indicate that the compound exhibits significant cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Case Studies
A notable case study highlighted the use of 1,3-diphenylisochromenylium tetrafluoroborate in a therapeutic context:
- Study Title : "Evaluation of Anticancer Properties of Novel Isochromenylium Derivatives"
- Objective : To assess the effectiveness of various derivatives, including 1,3-diphenylisochromenylium tetrafluoroborate, in inhibiting tumor growth in xenograft models.
- Findings : The study reported a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
